1-(4-Nitrobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a trifluoromethyl group containing pyrazole-3-carboxamide derivative . It’s also known as TNP . The trifluoromethyl group has found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
Synthesis Analysis
The synthesis of similar compounds involves the use of readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triformate (TFBen) as starting materials . The reaction features broad substrate scope, high efficiency, and scalability .Molecular Structure Analysis
The structure of the molecule has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis . DFT calculations employing B3LYP method with 6-311+G(d,p) basis set have been carried out to determine the theoretical characterization, spectroscopic, and electronic properties of the compound .Scientific Research Applications
Synthesis and Characterization
Research has led to the development of various pyridine and fused pyridine derivatives, exploring the reactivity of similar compounds to create a wide array of heterocyclic compounds with potential applications in materials science and pharmaceuticals. For instance, the study on the synthesis of new series of pyridine derivatives reveals the potential for creating complex molecules with diverse functional groups, highlighting the chemical versatility of pyridine-based compounds (Al-Issa, 2012).
Reactivity and Applications
The reactivity of compounds structurally related to 1-(4-Nitrobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile has been a subject of interest for developing novel synthetic pathways and materials. For example, investigations into the domino reactions of 3-nitro-2-(trifluoromethyl)-2H-chromenes with malononitriles have provided insights into synthesizing functionalized pyrans, which could be relevant for materials science and organic synthesis (Korotaev et al., 2013).
Structural Insights
Crystallographic studies have been essential in understanding the molecular and electronic structure of related compounds. For instance, the crystal structure determination of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine offers valuable insights into the structural aspects that govern the reactivity and properties of these molecules (Rybakov et al., 2001).
Safety and Hazards
Future Directions
Trifluoromethyl group-containing compounds have found extensive applications in various areas, including pharmaceuticals and agrochemical industries . They have been the topic of interest for researchers across the world because of their wide spectrum of pharmacological activities . Therefore, there is an increase in interest for synthesizing these derivatives and analyzing their different properties in order to investigate possible applications .
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O3/c21-20(22,23)16-3-1-2-14(10-16)18-9-6-15(11-24)19(27)25(18)12-13-4-7-17(8-5-13)26(28)29/h1-10H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNOWKQKUOZHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.